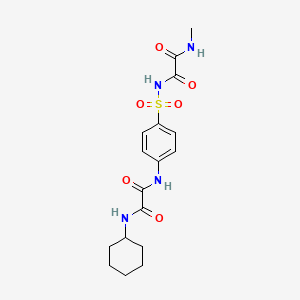
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them subjects of significant research interest in fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- typically involves multi-step organic synthesis. Common starting materials might include benzothiophene derivatives and thiadiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfur or nitrogen atoms within the heterocyclic rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be possible, particularly on the methylthio group or other substituents.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include modified versions of the original compound with different functional groups or altered ring structures.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, the compound might be explored for its therapeutic potential, possibly targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, such compounds could be used in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core structure and may exhibit similar chemical properties.
Thiadiazole derivatives: Compounds containing the thiadiazole ring might have comparable reactivity and biological activity.
Pyrimidinone derivatives: These compounds include the pyrimidinone ring and could have similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- lies in its specific combination of heterocyclic rings and functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
110543-87-8 |
|---|---|
Formule moléculaire |
C12H7N3OS3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaen-16-one |
InChI |
InChI=1S/C12H7N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H,1H3 |
Clé InChI |
KEHPKMSBRCDRJX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


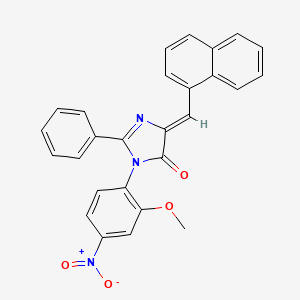
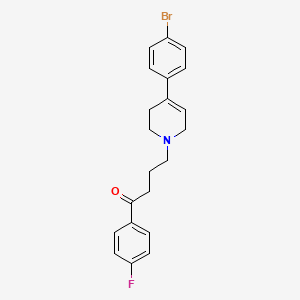
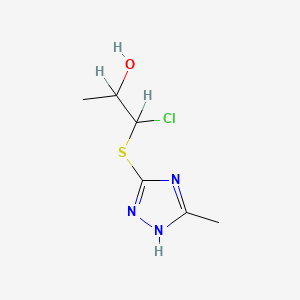
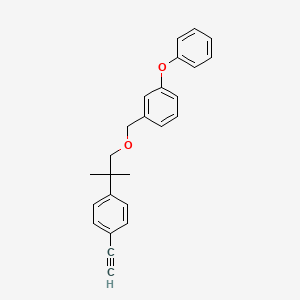
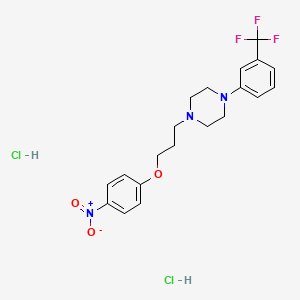
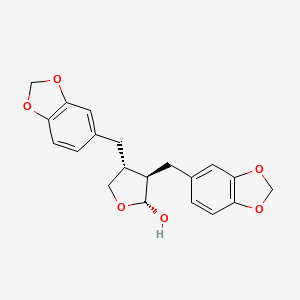


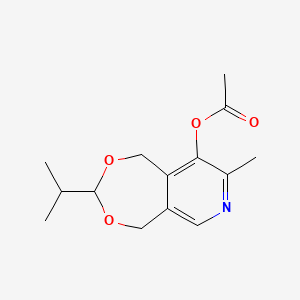

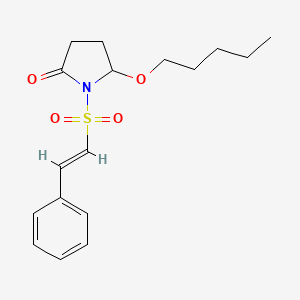
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
